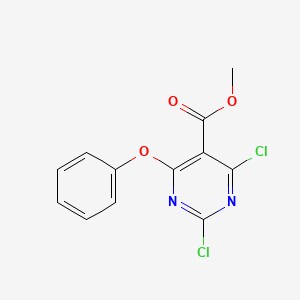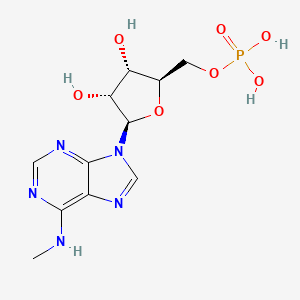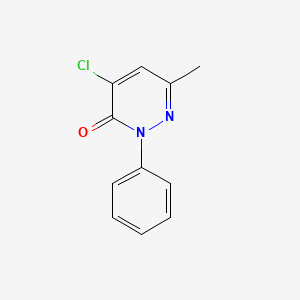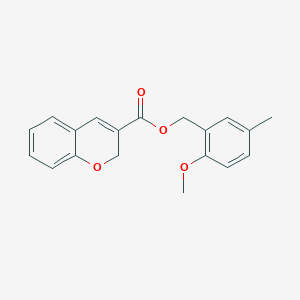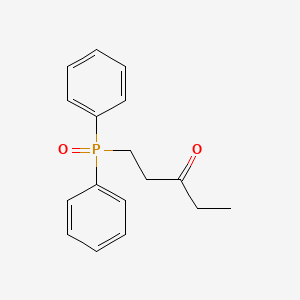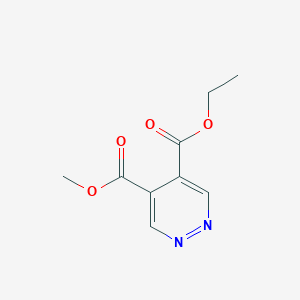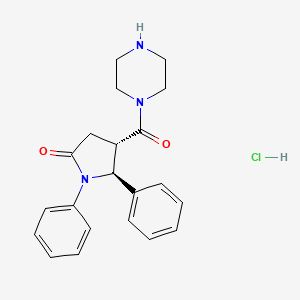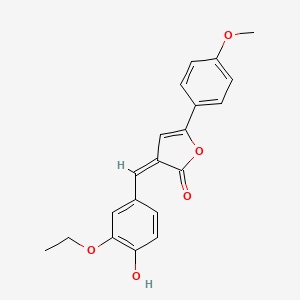
(6-(Hydroxymethyl)-1,4-oxathian-2-yl)-guanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-9-(cis-6-(hydroxymethyl)-1,4-oxathian-2-yl)-1H-purin-6(9H)-one is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine base attached to a 1,4-oxathiane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(cis-6-(hydroxymethyl)-1,4-oxathian-2-yl)-1H-purin-6(9H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the 1,4-oxathiane ring, which is then functionalized with a hydroxymethyl group. The purine base is subsequently introduced through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the nucleophilic attacks.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-9-(cis-6-(hydroxymethyl)-1,4-oxathian-2-yl)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to modify the purine base or the oxathiane ring.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of halogenated purine derivatives.
Aplicaciones Científicas De Investigación
2-Amino-9-(cis-6-(hydroxymethyl)-1,4-oxathian-2-yl)-1H-purin-6(9H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-9-(cis-6-(hydroxymethyl)-1,4-oxathian-2-yl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which may lead to therapeutic effects. The hydroxymethyl group and the oxathiane ring play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-9-(2-hydroxyethyl)-1H-purin-6(9H)-one: Similar structure but with a hydroxyethyl group instead of a hydroxymethyl group.
2-Amino-9-(1,4-dioxane-2-yl)-1H-purin-6(9H)-one: Contains a dioxane ring instead of an oxathiane ring.
Uniqueness
2-Amino-9-(cis-6-(hydroxymethyl)-1,4-oxathian-2-yl)-1H-purin-6(9H)-one is unique due to the presence of the oxathiane ring and the hydroxymethyl group, which confer distinct chemical properties and potential biological activities compared to its analogs.
Propiedades
Número CAS |
132062-74-9 |
|---|---|
Fórmula molecular |
C10H13N5O3S |
Peso molecular |
283.31 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,6R)-6-(hydroxymethyl)-1,4-oxathian-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O3S/c11-10-13-8-7(9(17)14-10)12-4-15(8)6-3-19-2-5(1-16)18-6/h4-6,16H,1-3H2,(H3,11,13,14,17)/t5-,6-/m1/s1 |
Clave InChI |
ZYDLRIDAIHCBBM-PHDIDXHHSA-N |
SMILES isomérico |
C1[C@H](O[C@H](CS1)N2C=NC3=C2N=C(NC3=O)N)CO |
SMILES canónico |
C1C(OC(CS1)N2C=NC3=C2N=C(NC3=O)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




